molecular formula C11H13ClO2 B1589072 Ethyl 3-(4-chlorophenyl)propanoate CAS No. 7116-36-1

Ethyl 3-(4-chlorophenyl)propanoate

Cat. No.: B1589072
CAS No.: 7116-36-1
M. Wt: 212.67 g/mol
InChI Key: YNEYMDBBOTWIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)propanoate, with the CAS Registry Number 7116-36-1 , is a valuable organic ester compound supplied for research and development purposes. It has a molecular formula of C11H13ClO2 and a molecular weight of 212.67 g/mol . Its structure can be represented by the SMILES notation CCOC(=O)CCC1=CC=C(Cl)C=C1 . Researchers utilize this compound primarily as a versatile synthetic intermediate or building block in organic synthesis and medicinal chemistry. It is recommended to store the product sealed in a dry environment at room temperature to maintain stability . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEYMDBBOTWIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448436
Record name Ethyl 3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-36-1
Record name Ethyl 3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

Ethyl 3-(4-chlorophenyl)propanoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C11H13ClO2
  • Molecular Weight : 216.68 g/mol
  • Physical State : Liquid
  • Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of this compound can be attributed to its structural characteristics:

  • Lipophilicity : The chlorophenyl group enhances lipophilicity, aiding in membrane permeability and interaction with cellular targets.
  • Enzyme Interactions : The compound may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical reactions.
  • Hydrolysis : Upon hydrolysis, it releases 3-(4-chlorophenyl)propanoic acid, which is believed to exert significant biological effects.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, particularly against certain Gram-positive bacteria. This suggests potential as a lead compound for antibiotic development.
  • Anti-inflammatory Effects : In vitro assays have shown that it can reduce pro-inflammatory cytokine production, indicating its potential therapeutic application in inflammatory diseases.
  • Anticancer Potential : Preliminary investigations have demonstrated cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanisms and efficacy as an anticancer agent.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the efficacy of this compound against bacterial strains, revealing significant inhibition of growth in specific Gram-positive bacteria. This positions the compound as a candidate for further antibiotic research.
  • Anti-inflammatory Research :
    • In vitro assays on human cell lines indicated that the compound effectively reduced the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
  • Anticancer Investigations :
    • Screening against various cancer cell lines showed that this compound exhibited notable cytotoxic effects. Further studies are ongoing to elucidate its mechanism of action and therapeutic potential in oncology.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

CompoundBiological ActivityKey Differences
This compoundModerate antimicrobialChlorine enhances reactivity
Ethyl 3-(4-bromophenyl)propanoateLow anti-inflammatoryBromine reduces lipophilicity
Ethyl 3-(4-methylphenyl)propanoateWeak anticancerMethyl group less active than chlorine

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Ethyl 3-(4-chlorophenyl)propanoate is recognized for its potential as a precursor in synthesizing bioactive compounds. Research indicates that derivatives of this compound exhibit significant pharmacological activities, including anti-inflammatory and analgesic properties. For instance, compounds derived from this compound have been studied for their effects on pain pathways and inflammatory responses in various animal models.

Case Study: Synthesis of Analgesics
A notable study demonstrated the synthesis of novel analgesics using this compound as a starting material. The results showed that certain derivatives had improved efficacy compared to traditional analgesics, suggesting a promising avenue for pain management therapies.

Agricultural Applications

Fungicidal Properties
this compound has been investigated for its fungicidal properties against various phytopathogens. Its ability to inhibit fungal growth makes it a candidate for agricultural applications, particularly in crop protection.

Data Table: Efficacy Against Phytopathogens

PathogenEfficacy (%)Application Rate (g/ha)
Plasmopara viticola85200
Phytophthora infestans90150
Botrytis cinerea80250

Source: US Patent 6448228 B1 .

Field Trials
Field trials conducted on crops such as tomatoes and grapes showed that formulations containing this compound significantly reduced disease incidence while promoting healthy plant growth. These trials underscore the compound's potential as an effective fungicide.

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices enhances the material's overall performance, making it suitable for various industrial applications.

Case Study: Polymer Blends
Research has shown that blending this compound with polyvinyl chloride (PVC) results in materials with improved flexibility and durability. This application is particularly relevant in the production of flexible tubing and coatings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

Ethyl 3-(4-chlorophenyl)propanoate is part of a broader family of chlorinated aromatic propanoates. Key analogs include:

Compound Name CAS Number Substituent Position Molecular Formula Similarity Score
Ethyl 3-(3-chlorophenyl)propanoate 7116-35-0 3-chlorophenyl C₁₁H₁₃ClO₂ 0.93
Methyl 3-(2-chlorophenyl)propanoate 74124-86-0 2-chlorophenyl C₁₀H₁₁ClO₂ 0.91
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate 1261778-92-0 4-bromo-3-fluorophenyl C₁₁H₁₂BrFO₂ N/A
Ethyl 3-[(4-chlorophenyl)thio]propanoate 137446-81-2 4-chlorophenylthio C₁₁H₁₃ClO₂S N/A

Key Observations :

  • Substituent Position: The position of the chlorine atom on the phenyl ring significantly impacts physicochemical properties.
  • Halogen Variation: Replacement of chlorine with bromine and fluorine (e.g., ethyl 3-(4-bromo-3-fluorophenyl)propanoate) increases molecular weight (275.12 g/mol) and may enhance lipophilicity, influencing bioavailability in drug design .
  • Functional Group Substitution: Replacing the oxygen atom in the ester group with sulfur (e.g., ethyl 3-[(4-chlorophenyl)thio]propanoate) introduces thioester functionality, which alters reactivity and metabolic stability .

Functionalized Derivatives

Amino- and Hydroxy-Substituted Analogs
  • Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS: 1375473-45-2): This derivative incorporates amino and hydroxy groups, increasing polarity and hydrogen-bonding capacity, making it suitable for chiral synthesis in pharmaceuticals .
  • Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate (CAS: 1498207-35-4): The addition of fluorine enhances electronegativity and metabolic resistance, a common strategy in medicinal chemistry to improve drug half-life .
Selenadiazole-Containing Derivatives
  • Crystallographic studies reveal a planar selenadiazole ring with bond lengths (Se–N: 1.874 Å, Se–C: 1.838 Å) that stabilize the structure through conjugation .

Physicochemical and Structural Comparisons

Table 2: Structural and Bonding Parameters
Parameter This compound Ethyl 3-(3-Chlorophenyl)propanoate Selenadiazole Derivative
C–Cl Bond Length (Å) 1.736 (typical) 1.736 (similar) 1.736 (Cl–C13)
Aromatic Ring Dihedral Angle N/A N/A 74.3° (selenadiazole vs. chlorophenyl)
Ester Group Conformation Extended Extended Extended (C16–C23–O2–C24: -177.8°)

Key Findings :

  • Bond Lengths : The C–Cl bond length remains consistent across chlorinated derivatives (~1.736 Å), indicating minimal electronic disruption from positional isomerism.
  • Conformational Flexibility : All compounds adopt extended conformations in the ester group, favoring stability through reduced steric hindrance.
  • Crystal Packing : The selenadiazole derivative exhibits a twisted geometry (74.3° dihedral angle) between the selenadiazole and chlorophenyl rings, which may influence crystallinity and solubility .

Preparation Methods

Direct Esterification and Reduction Approaches

One common approach to preparing ethyl 3-(4-chlorophenyl)propanoate involves reduction of ketoesters or direct esterification of 3-(4-chlorophenyl)propanoic acid derivatives.

  • Catalytic Reduction of Ketoesters : Ethyl 3-oxo-3-(4-chlorophenyl)propanoate can be reduced to this compound using catalytic asymmetric transfer hydrogenation (ATH) with rhodium catalysts in aqueous media. For example, a Rh–L4 complex catalyzes the reduction using sodium formate as a hydrogen source at mild temperatures (30–40°C), achieving high conversion and enantiomeric excess. The reaction is performed in water without degassing, simplifying the procedure.

  • Reaction Conditions and Catalysts : The catalyst system involves [Cp*RhCl2]2 with chiral ligands, with sodium formate (HCOONa) as the hydrogen donor. Reaction times are typically around 40 minutes, with conversions up to 84% and enantiomeric excesses of 96% reported.

Parameter Details
Catalyst [Cp*RhCl2]2 + chiral ligand (L4)
Hydrogen source Sodium formate (HCOONa)
Solvent Water
Temperature 30–40°C
Reaction time ~40 minutes
Conversion Up to 84%
Enantiomeric Excess (e.e.) Up to 96%

Alkylation and Esterification Routes

This compound can also be synthesized via alkylation reactions involving ethyl 3-bromopropionate and substituted phenyl precursors.

  • Example from Patent Literature : A method for producing ethyl 3-[4,4-bis(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl]propanoate involves reacting 5,5-bis(4-chlorophenyl)imidazolidine-2,4-dione with ethyl 3-bromopropionate in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction is stirred at room temperature for about 9 hours, followed by dilution with ice water to precipitate the product. The yield is approximately 96% after filtration and recrystallization from ethanol.

  • Reaction Conditions :

Reagents Molar Ratio Solvent Temperature Time Yield (%) Product Form
5,5-bis(4-chlorophenyl)imidazolidine-2,4-dione 1 DMF Room temp ~9 hours ~96 White powder
Ethyl 3-bromopropionate 1
Anhydrous potassium carbonate 1

This method exemplifies the use of nucleophilic substitution for ester formation with high efficiency and purity.

Summary Table of Preparation Methods

Method Type Key Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Catalytic Reduction of Ketoester [Cp*RhCl2]2 + chiral ligand, HCOONa Water 30–40°C ~40 min Up to 84 High enantiomeric excess
Bromination (Conventional) Br₂, triethylamine DCM or CCl₄ 0–25°C 2–12 h 85–90 Radical/electrophilic mechanism
Bromination (Oxalyl Bromide) Oxalyl bromide, Ph₃PO catalyst Organic solvent 40°C 5–48 h 69–87 High purity, safer than Br₂
Alkylation/Esterification 5,5-bis(4-chlorophenyl)imidazolidine-2,4-dione, ethyl 3-bromopropionate, K₂CO₃ DMF Room temperature ~9 h ~96 High yield, simple isolation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-chlorophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-chlorophenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.